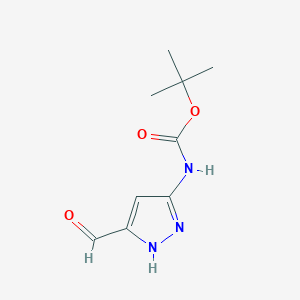![molecular formula C9H4F5NO2S B12879869 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both difluoromethoxy and trifluoromethylthio groups attached to a benzo[d]oxazole ring. It is a white or light yellow crystalline solid with significant thermal stability and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as tetramethylthiuram disulfide (TMTD) in water, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally benign methods, such as using water as a solvent, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzoxazole: Similar in structure but lacks the difluoromethoxy group.
2-Methoxy-6-(trifluoromethylthio)benzo[d]oxazole: Similar but with a methoxy group instead of difluoromethoxy.
2-(Methylthio)benzo[d]oxazole: Contains a methylthio group instead of trifluoromethylthio .
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H4F5NO2S |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-5-3-4(18-9(12,13)14)1-2-6(5)16-8/h1-3,7H |
InChI Key |
IQHXNIJGMKXBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)

![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)

![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)


